What are the properties of Bis(2,6-diisopropylphenyl)carbodiimide?
What are the properties of Bis(2,6-diisopropylphenyl)carbodiimide?
An In-Depth Technical Guide to Bis(2,6-diisopropylphenyl)carbodiimide
Authored by a Senior Application Scientist
Introduction: Beyond a Standard Coupling Reagent
Bis(2,6-diisopropylphenyl)carbodiimide, commonly referred to in laboratory settings by its CAS number 2162-74-5, stands as a cornerstone reagent in modern organic synthesis. While belonging to the well-known carbodiimide family of dehydrating agents, its unique structural attributes set it apart from predecessors like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC). The defining feature of this molecule is the presence of two bulky 2,6-diisopropylphenyl groups flanking the reactive N=C=N core. This steric hindrance is not a trivial modification; it is the very reason for the reagent's enhanced stability, selectivity, and superior performance in sensitive applications, particularly in the synthesis of complex pharmaceutical intermediates and peptides.[1]
This guide provides an in-depth exploration of the properties, mechanisms, and applications of Bis(2,6-diisopropylphenyl)carbodiimide. It is designed for researchers, chemists, and drug development professionals who require a nuanced understanding of this reagent to optimize their synthetic strategies, ensuring high yields and product purity. We will delve into not just what this reagent does, but why it behaves the way it does, offering field-proven insights into its practical application.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use. Bis(2,6-diisopropylphenyl)carbodiimide is a white to off-white crystalline solid under ambient conditions.[2][3] Its high molecular weight and aromatic character render it sparingly soluble in water but readily soluble in a range of common organic solvents.[2][4]
| Property | Value | Source(s) |
| CAS Number | 2162-74-5 | [5] |
| Molecular Formula | C₂₅H₃₄N₂ | [6] |
| Molecular Weight | 362.56 g/mol | [5][6] |
| Appearance | White to off-white powder or crystalline solid | [2][5] |
| Melting Point | 50-54 °C | [6] |
| Boiling Point | 152-162 °C (at 0.05 Torr) | [5][7] |
| Solubility | Sparingly soluble in water (50 µg/L at 20°C)[5][7]. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] | [2][4] |
| Density | ~0.95 g/cm³ | [7][8] |
Spectroscopic data is critical for reaction monitoring and quality control. Key signatures for Bis(2,6-diisopropylphenyl)carbodiimide include a characteristic strong absorption in the infrared (IR) spectrum around 2164 cm⁻¹ corresponding to the asymmetric N=C=N stretching vibration.[9] The ¹H NMR spectrum is characterized by multiplets for the aromatic protons and the isopropyl methine protons, along with a distinct signal for the isopropyl methyl groups.[9][10]
The Mechanism of Action: Controlled Dehydration
The primary function of Bis(2,6-diisopropylphenyl)carbodiimide is to facilitate dehydration reactions, most notably the formation of amide and ester bonds. Its mechanism is a two-step process that relies on the activation of a carboxylic acid.
-
Activation Step: The carbodiimide reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This is the rate-determining step and is facilitated by the electrophilic nature of the central carbon atom in the carbodiimide.
-
Nucleophilic Attack: The activated carbonyl group of the O-acylisourea intermediate is then susceptible to nucleophilic attack. An amine will attack to form a stable amide bond, while an alcohol will form an ester bond.
The thermodynamic driving force for this reaction is the formation of the very stable N,N'-bis(2,6-diisopropylphenyl)urea byproduct. The steric bulk of the diisopropylphenyl groups plays a crucial role here, minimizing side reactions such as the formation of N-acylurea or racemization of chiral centers, which can be problematic with less hindered carbodiimides.[3][11]
Caption: Mechanism of carbodiimide-mediated amide bond formation.
Key Applications and Methodologies
Peptide Synthesis and Amide Bond Formation
This reagent is exceptionally valuable in both solid-phase and solution-phase peptide synthesis.[1][2] Its high efficiency and the reduced risk of racemization make it a preferred choice for coupling sensitive amino acid residues.
Experimental Protocol: General Amide Coupling
This protocol describes a self-validating system for a typical solution-phase amide bond formation.
-
Reagents & Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.0-1.2 eq)
-
Bis(2,6-diisopropylphenyl)carbodiimide (1.1-1.3 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Optional: Coupling additive like 1-Hydroxybenzotriazole (HOBt) (0.5-1.2 eq) to further suppress side reactions.
-
Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar).
-
-
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere, dissolve the carboxylic acid in anhydrous DCM. If using HOBt, add it at this stage.
-
Activation: Add the Bis(2,6-diisopropylphenyl)carbodiimide to the solution and stir at room temperature for 10-15 minutes. This pre-activation step allows for the formation of the reactive intermediate.
-
Coupling: Add the amine (either neat or as a solution in DCM) to the reaction mixture.
-
Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting materials and the appearance of the product spot (and the urea byproduct) indicate reaction progression. A typical reaction time is 2-12 hours.
-
Workup & Purification:
-
Once the reaction is complete, filter the mixture to remove any precipitated urea, although it is generally more soluble than DCC-urea.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with a mild acid (e.g., 1M HCl) to remove excess amine, followed by a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and HOBt.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel to separate the desired amide from the soluble urea byproduct.
-
-
Caption: A typical experimental workflow for amide coupling.
Polymer Chemistry: An Anti-Hydrolysis Agent
Beyond coupling reactions, Bis(2,6-diisopropylphenyl)carbodiimide serves as a highly effective anti-hydrolysis agent, particularly for polymers like polyesters (PET, PBT), polyamides, and polyurethanes (TPU).[3][11] In the presence of moisture, these polymers can undergo hydrolysis, which cleaves the polymer chains and degrades their mechanical properties. This reagent works by scavenging the carboxylic acids or water that initiate this autocatalytic degradation, thereby extending the service life of the material, especially in harsh, humid environments.[3][5]
Synthesis Routes
The industrial and laboratory synthesis of Bis(2,6-diisopropylphenyl)carbodiimide is generally achieved through one of two primary routes:
-
From 2,6-Diisopropylaniline: This involves the reaction of the aniline with a phosgene equivalent to form the corresponding isocyanate, followed by a catalyzed decarboxylative condensation.
-
From 2,6-Diisopropylphenyl isocyanate: Direct catalytic conversion of the isocyanate at elevated temperatures can yield the carbodiimide with the extrusion of carbon dioxide.[12]
The purification of the final product is critical to ensure high reactivity and reproducibility in its applications.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. Bis(2,6-diisopropylphenyl)carbodiimide is a hazardous substance that requires careful handling.
-
Toxicity: It is classified as toxic if swallowed.[13] Prolonged or repeated exposure may cause damage to organs and potentially affect fertility.[14][15] It can also cause irritation to the skin, eyes, and respiratory system.[2][7]
-
Handling (Personal Protective Equipment - PPE): Always handle this reagent in a well-ventilated fume hood.[14] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[16] Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances like strong oxidizing agents, acids, and bases.[2][17] The recommended storage temperature is often between 2-8°C to ensure long-term stability.[5]
Conclusion
Bis(2,6-diisopropylphenyl)carbodiimide is more than just a dehydrating agent; it is a precision tool for organic synthesis. Its sterically hindered design provides a unique combination of stability, high reactivity, and selectivity that solves many of the challenges posed by less sophisticated coupling reagents. For professionals in drug development and materials science, mastering the application of this reagent is a key step toward achieving cleaner reactions, higher yields, and more robust products.
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